Comparative Lipophilicity: XLogP3 Analysis Against Key Analogs
The target compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability, is calculated as XLogP3 = 4.3 [1]. This value differentiates it from close analogs N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (predicted XLogP3 ~4.5) and N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide (predicted XLogP3 ~3.8) . The difference of 0.2-0.5 log units is significant in a drug discovery context, often correlating with a several-fold change in partition coefficient.
4-ethoxy analog: ~4.5
4,7-dimethyl analog: ~3.8
Supports differentiation in ADME property screening; distinct lipophilicity may influence permeability and metabolic stability.
Computed by XLogP3 (PubChem 2025.09.15); experimental logP/D validation recommended.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide: ~4.5; N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide: ~3.8 |
| Quantified Difference | Δ = -0.2 to +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A difference in XLogP3 of 0.5 can significantly impact solubility, metabolic stability, and off-target binding, making the target compound a distinct candidate for optimizing pharmacokinetic profiles in a series.
- [1] PubChem. Compound Summary for CID 7590086. National Library of Medicine. Accessed 2026-05-08. View Source
